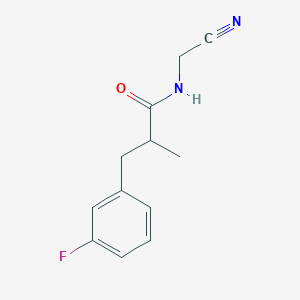![molecular formula C20H15ClN2O3 B2697362 [4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate CAS No. 878106-60-6](/img/structure/B2697362.png)
[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
As a derivative of pyridine, this compound might participate in reactions typical for pyridines, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of pyridine derivatives include basicity, polarity, and reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research in chemical synthesis often explores the creation and modification of compounds for various applications, including pharmaceuticals, materials science, and biochemistry. For example, studies on the synthesis of xylan derivatives discuss chemical modifications leading to new biopolymers with specific properties, suggesting a methodology that could be relevant for modifying or understanding the applications of "[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate" in a scientific context (Petzold-Welcke et al., 2014).
Environmental and Biological Impacts
Studies on the environmental and biological impacts of chemical compounds are crucial for understanding their safety, degradation, and potential uses in various fields. For instance, research on the occurrence, fate, and behavior of parabens in aquatic environments reviews the knowledge regarding their presence and effects in water, which could parallel concerns or research angles for the environmental impact of other chemicals, including "this compound" (Haman et al., 2015).
Pharmacological Applications
The exploration of pharmacological applications is a common theme in chemical research, focusing on the therapeutic potential, mechanisms of action, and safety profiles of compounds. Although the specific compound was not directly mentioned, studies on related chemical structures or functional groups might provide insights into potential pharmacological research applications. For instance, research on cinnamic acid derivatives as anticancer agents provides a review of synthesis, biological evaluation, and anticancer research, highlighting a potential area of interest for similar compounds (De et al., 2011).
Eigenschaften
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-18-11-10-16(12-22-18)20(25)26-13-14-6-8-15(9-7-14)19(24)23-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIFJUCEHHSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)

![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)
![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697293.png)

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697301.png)

